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molecular formula C16H14ClF3N2OS2 B8334613 3-(2-(Phenylthio)ethyl)-6-(trifluoromethoxy)-2(3H)-benzothiazolimine monohydrochloride CAS No. 130997-73-8

3-(2-(Phenylthio)ethyl)-6-(trifluoromethoxy)-2(3H)-benzothiazolimine monohydrochloride

Cat. No. B8334613
M. Wt: 406.9 g/mol
InChI Key: VBAQNSSDNWWWIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04980356

Procedure details

The procedure is as in Example 21, starting with 2-amino-6-trifluoromethoxybenzothiazole (9.4 g), 1-chloro-2-phenylthioethane (13.8 g) and sodium iodide (13.5 g) in methyl ethyl ketone (30 cc). The mixture is heated for 88 hours to boiling and then cooled to a temperature in the region of 20° C. Ethyl ether (250 cc) is added to the reaction medium and the precipitate formed is filtered off. The solid is suspended in distilled water (250 cc), treated with 1N sodium hydroxide (40 cc) and then extracted with ethyl ether (100 cc). After drying over magnesium sulphate and filtration, ethyl acetate (150 cc) is added to the filtrate, which is treated with 4N ethereal hydrogen chloride (10 cc). The precipitate formed is filtered off and recrystallized in 2-propanol (85 cc). 2-Imino-3-(2-phenylthioethyl)-6 -trifluoromethoxybenzothiazoline hydrochloride (5.4 g), m.p. 174° C., is obtained.
Quantity
9.4 g
Type
reactant
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step Two
Quantity
13.5 g
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3][C:4]2[CH:10]=[C:9]([O:11][C:12]([F:15])([F:14])[F:13])[CH:8]=[CH:7][C:5]=2[N:6]=1.[Cl:16][CH2:17][CH2:18][S:19][C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1.[I-].[Na+].C(OCC)C>C(C(C)=O)C>[ClH:16].[NH:1]=[C:2]1[N:6]([CH2:17][CH2:18][S:19][C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)[C:5]2[CH:7]=[CH:8][C:9]([O:11][C:12]([F:15])([F:13])[F:14])=[CH:10][C:4]=2[S:3]1 |f:2.3,6.7|

Inputs

Step One
Name
Quantity
9.4 g
Type
reactant
Smiles
NC=1SC2=C(N1)C=CC(=C2)OC(F)(F)F
Step Two
Name
Quantity
13.8 g
Type
reactant
Smiles
ClCCSC1=CC=CC=C1
Step Three
Name
Quantity
13.5 g
Type
reactant
Smiles
[I-].[Na+]
Step Four
Name
Quantity
250 mL
Type
reactant
Smiles
C(C)OCC
Step Five
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)C(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated for 88 hours
Duration
88 h
CUSTOM
Type
CUSTOM
Details
the precipitate formed
FILTRATION
Type
FILTRATION
Details
is filtered off
ADDITION
Type
ADDITION
Details
treated with 1N sodium hydroxide (40 cc)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl ether (100 cc)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over magnesium sulphate and filtration, ethyl acetate (150 cc)
ADDITION
Type
ADDITION
Details
is added to the filtrate, which
ADDITION
Type
ADDITION
Details
is treated with 4N ethereal hydrogen chloride (10 cc)
CUSTOM
Type
CUSTOM
Details
The precipitate formed
FILTRATION
Type
FILTRATION
Details
is filtered off
CUSTOM
Type
CUSTOM
Details
recrystallized in 2-propanol (85 cc)

Outcomes

Product
Name
Type
product
Smiles
Cl.N=C1SC2=C(N1CCSC1=CC=CC=C1)C=CC(=C2)OC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 5.4 g
YIELD: CALCULATEDPERCENTYIELD 33.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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